molecular formula C8H12N2 B8736987 1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

Cat. No. B8736987
M. Wt: 136.19 g/mol
InChI Key: CZTLCALRAFSULT-UHFFFAOYSA-N
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Patent
US08802665B2

Procedure details

The reaction of (1-ethoxycyclopropoxy)trimethylsilane 13 and pyrrolidine 14D with trimethylsilylcyanide yielded after column chromatography with a gradient of heptane/ethyl acetate (v:v 4:1) to ethyl acetate as solvent 1-(pyrrolidin-1-yl)cyclopropanecarbonitrile as a yellow oil (quant.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]1(O[Si](C)(C)C)[CH2:6][CH2:5]1)C.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C[Si]([C:21]#[N:22])(C)C.CCCCCCC.C(OCC)(=O)C>C(OCC)(=O)C>[N:12]1([C:4]2([C:21]#[N:22])[CH2:5][CH2:6]2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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